6,8-di-O-methylnidurufin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
60397-71-9 |
|---|---|
Molecular Formula |
C22H20O8 |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
(1R,17S,20S)-3,20-dihydroxy-7,9-dimethoxy-17-methyl-16,21-dioxapentacyclo[15.3.1.02,15.04,13.06,11]henicosa-2(15),3,6(11),7,9,13-hexaene-5,12-dione |
InChI |
InChI=1S/C22H20O8/c1-22-5-4-12(23)21(30-22)17-14(29-22)8-11-16(20(17)26)19(25)15-10(18(11)24)6-9(27-2)7-13(15)28-3/h6-8,12,21,23,26H,4-5H2,1-3H3/t12-,21-,22+/m0/s1 |
InChI Key |
GJWLHYZAPSMRLW-LFYVKHLCSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@H](O1)C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5OC)OC)O |
Canonical SMILES |
CC12CCC(C(O1)C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5OC)OC)O |
Origin of Product |
United States |
Origin and Isolation of 6,8 Di O Methylnidurufin from Biological Sources
The quest for novel natural products has led researchers to explore diverse ecological niches, revealing a range of fungi capable of biosynthesizing 6,8-di-O-methylnidurufin. This exploration, often termed bioprospecting, has identified several key fungal genera as consistent producers.
Aspergillus Species as Producers (e.g., A. versicolor, A. niger, undescribed Aspergillus spp.)
The genus Aspergillus is a prominent source of this compound. capes.gov.brvt.edu Notably, Aspergillus versicolor has been repeatedly identified as a producer. capes.gov.brvt.edu Strains of A. versicolor isolated from various environments, including marine habitats, have been shown to synthesize this compound. For instance, an endophytic strain of A. versicolor isolated from the marine brown alga Sargassum thunbergii was found to produce this compound alongside other known metabolites like aversin (B1667687) and 6,8-di-O-methylaverufin. mdpi.comnih.govnih.gov Another A. versicolor strain, EN-7, isolated as an algicolous fungus, also yields the compound. nih.govnih.gov Furthermore, an undescribed marine-derived Aspergillus sp. (strain 16-5C) obtained from the leaves of the mangrove Sonneratia apetala has been reported to produce it. nih.gov
Penicillium Species as Producers (e.g., P. purpurogenum, P. flavidorsum)
The genus Penicillium is another significant contributor to the natural production of this compound. A notable example is Penicillium purpurogenum, from which the compound has been isolated. nih.govtandfonline.commdpi.com In one study, nine known metabolites, including this compound, were identified from the solid cultures of P. purpurogenum (CGMCC 3.3708), marking the first report of these compounds from this organism. nih.govtandfonline.com Additionally, the marine-derived species Penicillium flavidorsum (strain SHK1-27) has been identified as a producer. nih.gov
Other Fungal Genera and Marine-Derived Fungi
Beyond Aspergillus and Penicillium, other fungal genera have been found to produce this compound. An endophytic fungus, Acremonium vitellinum, isolated from the inner tissue of an unidentified marine red alga, was shown to produce the compound. nih.govencyclopedia.pub The prevalence of marine-derived fungi as sources is a recurring theme. These fungi are isolated from various marine organisms and environments, including brown algae (Sargassum thunbergii), red algae, sponges, and marine sediments. mdpi.comnih.govrsc.orgresearchgate.net The unique and competitive conditions of marine ecosystems are thought to drive the production of a diverse array of secondary metabolites by these fungi. encyclopedia.pub
Association with Lichen Symbiosis (Mycobiont Contributions)
Lichens represent a complex symbiosis between a fungus (the mycobiont) and a photosynthetic partner, such as algae or cyanobacteria. nih.govwikipedia.orgresearchgate.net This partnership results in the production of a vast array of secondary metabolites, many of which are unique to the lichenized state. nih.gov The fungal partner is primarily responsible for synthesizing these compounds. nih.gov In this context, an endolichenic fungus, specifically an Aspergillus versicolor strain isolated from the lichen Lobaria retigera, was found to produce this compound among other methoxy-anthraquinones. nih.gov This finding directly links the production of the compound to fungi involved in lichen associations, highlighting the mycobiont's role in generating chemical diversity. nih.gov
Table 1: Fungal Sources of this compound and Co-occurring Metabolites
| Fungal Species | Strain / Origin | Co-isolated Compounds | Reference(s) |
|---|---|---|---|
| Aspergillus versicolor | Endophyte from marine brown alga Sargassum thunbergii | Aversin, 6,8-di-O-methylaverufin, Brevianamide K, Asperversin A | mdpi.comnih.govnih.gov |
| Aspergillus versicolor | Endolichenic from Lobaria retigera | Aversin, Averythin, 8-O-methylversicolorin A, 6,8-di-O-methylversicolorin A | nih.gov |
| Aspergillus sp. | Strain 16-5C from mangrove Sonneratia apetala | 6,8-di-O-methylaverufin, Asperquinone A | nih.gov |
| Penicillium purpurogenum | Strain CGMCC 3.3708 | 6,8,1'-tri-O-methyl averantin, Aversin, 6,8-di-O-methyl versiconol | nih.govtandfonline.com |
| Penicillium flavidorsum | Marine-derived strain SHK1-27 | Versicolorin (B1264617) A, 8-O-methylaverufin | nih.gov |
| Acremonium vitellinum | Endophyte from marine red alga | 6,8-di-O-methylaverufin, 6,8-di-O-methylbipolarin | nih.govencyclopedia.pub |
Methodologies for Extraction and Purification of Secondary Metabolites
The isolation of this compound from fungal cultures involves a series of standard laboratory procedures for natural product chemistry. promega.in The process typically begins with large-scale fermentation of the producing fungal strain in a suitable liquid or solid medium. tandfonline.cominformahealthcare.com
Following fermentation, the fungal biomass and/or the culture broth are extracted using organic solvents. Ethyl acetate (B1210297) (EtOAc) is a commonly used solvent for this purpose due to its ability to efficiently extract semi-polar compounds like anthraquinones from the aqueous culture medium and mycelia. researchgate.netresearchgate.net The crude extract obtained after solvent evaporation is a complex mixture of numerous metabolites. researchgate.net
To isolate this compound from this mixture, various chromatographic techniques are employed. The crude extract is often first subjected to column chromatography over silica (B1680970) gel. This step separates the compounds based on their polarity, with different fractions being eluted using a gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol system. The fractions containing the target compound are identified using methods like thin-layer chromatography (TLC). These enriched fractions are then subjected to further purification steps, which may include repeated column chromatography or more advanced techniques like semi-preparative High-Performance Liquid Chromatography (HPLC), until pure this compound is obtained. informahealthcare.comresearchgate.net The final structure is confirmed by spectroscopic analysis. mdpi.comtandfonline.com
Biosynthetic Pathways and Metabolic Engineering of 6,8 Di O Methylnidurufin
Polyketide Biosynthesis: The Acetate-Malonate Pathway
Fungal anthraquinones, including the precursors to 6,8-di-O-methylnidurufin, are predominantly synthesized via the acetate-malonate pathway. nih.govencyclopedia.pubfrontiersin.org This pathway is distinct from the shikimate pathway also used for quinone biosynthesis in plants. nih.govfrontiersin.org The core of this process involves the sequential condensation of acetyl-CoA, which serves as a starter unit, with multiple malonyl-CoA extender units to build a long poly-β-keto chain. nih.govresearchgate.net This chain is the fundamental building block that is subsequently folded and modified to create the characteristic tricyclic anthraquinone (B42736) scaffold. nih.govnih.gov
The assembly of this polyketide chain is a highly regulated process catalyzed by large, multifunctional enzymes known as polyketide synthases (PKSs). researchgate.net The structural diversity of fungal polyketides arises from the varied activities of these enzymes and subsequent tailoring enzymes. rsc.org
The biosynthesis of aromatic polyketides like the anthraquinone precursors of this compound is carried out by Type I non-reducing polyketide synthases (NR-PKSs). encyclopedia.pubnih.govmdpi.com These iterative megasynthases are characterized by a specific architecture of catalytic domains. Unlike their highly-reducing (HR-PKS) counterparts that produce fatty acids, NR-PKSs lack the domains for β-keto reduction, dehydration, and enoyl reduction. rsc.org This absence of reductive steps ensures that the carbonyl groups from the acetate (B1210297) units are retained in the growing chain, which is essential for the subsequent cyclization and aromatization reactions. nih.gov
A typical fungal NR-PKS contains a conserved set of domains, each with a specific function in the assembly of the polyketide.
| Domain | Abbreviation | Function | Reference |
|---|---|---|---|
| Starter Unit:Acyl-Carrier Protein Transacylase | SAT | Selects the starter unit (typically acetyl-CoA) for polyketide synthesis. | mdpi.com |
| β-Ketoacyl Synthase | KS | Catalyzes the iterative Claisen condensation of the growing polyketide chain with malonyl-CoA extender units. | researchgate.net |
| Malonyl-CoA:Acyl Carrier Protein Transacylase | MAT | Loads the malonyl-CoA extender units onto the ACP domain. | nih.gov |
| Acyl Carrier Protein | ACP | Tethers the growing polyketide chain as a thioester during synthesis. | researchgate.net |
| Product Template | PT | Controls the regioselective folding and the first intramolecular aldol (B89426) cyclization of the polyketide chain, determining the core structure. | encyclopedia.pubmdpi.com |
| Thioesterase / Claisen-like Cyclase | TE/CLC | Catalyzes the release of the polyketide product from the enzyme, often coupled with a final cyclization step. | nih.gov |
The Product Template (PT) domain is particularly crucial as it dictates how the unstable poly-β-keto intermediate is folded, thereby controlling the specific aldol cyclizations and aromatizations that lead to the defined aromatic structure of the polyketide product. encyclopedia.pubmdpi.com
Post-Polyketide Modifications and Derivatization
Once the anthraquinone core is synthesized by the NR-PKS, it undergoes a series of post-PKS modifications, often called tailoring reactions. These enzymatic steps, which include methylation, oxidation, and rearrangement, are responsible for converting a common precursor into a diverse array of final products, such as this compound. rsc.org
The compound this compound is derived from its precursor, nidurufin (B12406747), through specific methylation reactions. rsc.org Nidurufin itself has been identified as a metabolite in fungi such as Aspergillus nidulans. mdpi.com The formation of this compound involves the enzymatic transfer of methyl groups to the hydroxyl moieties at positions C-6 and C-8 of the nidurufin anthraquinone core.
This reaction is catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases. nih.gov These enzymes recognize specific hydroxyl groups on the substrate and attach a methyl group from the SAM cofactor, releasing S-adenosyl-L-homocysteine. While the specific methyltransferase enzymes responsible for converting nidurufin to this compound have not been explicitly characterized, this type of O-methylation is a common and critical tailoring step in the biosynthesis of many fungal polyketides, including other anthraquinones like geodin (B1663089) and griseofulvin. rsc.orgrsc.org The compound this compound has been isolated from the fungus Aspergillus versicolor, indicating this organism possesses the necessary enzymatic machinery for these specific methylation events. nih.govnih.govnih.gov
The biosynthesis of complex fungal metabolites often involves remarkable oxidative rearrangements that can dramatically alter the molecular skeleton. rsc.org In the context of anthraquinone biosynthesis, the initial polyketide chain must first undergo a series of regioselective cyclizations to form the tricyclic core. The NR-PKS Product Template (PT) domain controls the initial folding and aldol condensation of the polyketide chain. For anthraquinones, this typically follows a C4-C9 or C6-C11 cyclization pattern, which establishes the foundational ring system. nih.govmdpi.comresearchgate.net
Following the formation of the basic anthraquinone structure, further complexity is introduced through oxidative reactions. These are often catalyzed by cytochrome P450 monooxygenases and other oxidoreductases. rsc.orgresearchgate.net A key example is the oxidative cleavage of an anthraquinone to form a xanthone (B1684191), a transformation observed in the biosynthesis of the mycotoxin sterigmatocystin (B1681140) from its anthraquinone precursor, versicolorin (B1264617) A. rsc.orgnih.gov This process is believed to proceed through an aryl epoxidation followed by a Baeyer-Villiger-like oxidative cleavage of the quinone ring. nih.govnih.gov
Studies on the rearrangement of this compound itself have been used as a model system to understand the conversion of the anthraquinone averufin (B1665840) into the complex benzobisfuran structure found in aflatoxin B1. rsc.orgrsc.org These experiments, involving the chemical activation of the hydroxyl group on the side chain of this compound, demonstrated that a specific stereochemistry is required for a smooth skeletal rearrangement to occur. rsc.orgrsc.org Such oxidative rearrangements are critical for generating the vast structural diversity seen in fungal natural products derived from anthraquinone precursors.
Genetic and Enzymatic Regulation of this compound Production
The production of secondary metabolites in fungi is a tightly regulated process, governed by a hierarchical network of regulatory proteins. These systems ensure that the energetically expensive production of these compounds occurs only under specific environmental conditions or at certain developmental stages.
A key regulatory system controlling secondary metabolism in Aspergillus species is the Velvet complex. frontiersin.orgnih.gov This complex consists of several proteins, most notably LaeA and the velvet family proteins VeA and VelB. researchgate.netnih.gov LaeA (Loss of AflR Expression A) was first identified as a global regulator required for the expression of numerous secondary metabolite gene clusters, including those for penicillin, lovastatin, and the anthraquinone-derived sterigmatocystin. nih.gov It is a nuclear protein containing a SAM-binding site, suggesting it functions as a methyltransferase, possibly acting on histones to remodel chromatin and make biosynthetic gene clusters accessible for transcription. nih.govnih.gov
The function of LaeA is intimately linked with VeA, a protein that responds to light, allowing the fungus to coordinate development and secondary metabolism. researchgate.netplos.org In the dark, VeA enters the nucleus and forms a heterotrimeric complex with VelB and LaeA. plos.org This Velvet complex is critical for activating the transcription of secondary metabolite gene clusters. oup.comnih.gov Deletion of laeA in many Aspergillus species results in the silencing of these gene clusters and a loss of product formation. nih.govnih.gov Conversely, overexpression of laeA in Aspergillus versicolor, a known producer of this compound, was shown to induce the production of other secondary metabolites, confirming its role as a global activator in this species. acgpubs.org While the direct regulation of the this compound gene cluster by LaeA and the Velvet proteins has not been explicitly demonstrated, their established role as master regulators of secondary metabolism in Aspergillus strongly implies their involvement in controlling its biosynthesis. frontiersin.orgplos.org
| Compound Name |
|---|
| This compound |
| Nidurufin |
| Aflatoxin B1 |
| Averufin |
| Geodin |
| Griseofulvin |
| Lovastatin |
| Penicillin |
| Sterigmatocystin |
| Versicolorin A |
Biosynthetic Gene Clusters (BGCs)
The biosynthesis of fungal secondary metabolites, including anthraquinones like this compound, is orchestrated by a set of genes physically clustered together on the chromosome, known as a Biosynthetic Gene Cluster (BGC). d-nb.info While the specific BGC responsible for this compound has not been explicitly delineated, its structure and function can be inferred from the well-characterized biosynthesis of related fungal polyketides, particularly the aflatoxin pathway. rsc.orgnih.gov
Fungal anthraquinones are derived from the polyketide pathway. nih.govnih.gov This process is initiated by a non-reducing polyketide synthase (NR-PKS), a large, multi-domain enzyme that repeatedly condenses acetyl-CoA and malonyl-CoA units to form a linear polyketide chain. nih.gov Subsequent enzymatic modifications, including cyclization, aromatization, oxidation, and methylation, are catalyzed by ancillary enzymes encoded within the same BGC.
The biosynthesis of this compound is closely related to that of averufin, a key intermediate in the aflatoxin pathway. rsc.org The conversion of averufin to downstream products involves a series of oxidative rearrangements. rsc.org Although neither nidurufin nor its epimer pseudonidurufin are direct intermediates in aflatoxin biosynthesis, their methylated derivative, this compound, is produced by several fungal species, including Aspergillus versicolor and Aspergillus nidulans. rsc.orgnih.govresearchgate.net
The formation of this compound from its polyketide precursor would logically require a specific set of enzymes encoded within its BGC. Based on its chemical structure and known biosynthetic relationships, the putative BGC would contain genes encoding the enzymes detailed in the table below.
Table 1: Putative Genes in the this compound BGC
| Putative Gene/Enzyme Class | Proposed Function in Biosynthesis | Rationale |
| Non-Reducing Polyketide Synthase (NR-PKS) | Catalyzes the formation of the initial octaketide backbone from acetate and malonate units. | This is the foundational enzyme for the biosynthesis of fungal anthraquinones. nih.govnih.gov |
| Cyclase/Aromatase | Facilitates the regioselective cyclization and subsequent aromatization of the polyketide chain to form the core anthraquinone scaffold. | These enzymes are essential for converting the linear polyketide into a stable tricyclic aromatic structure. |
| Cytochrome P450 Monooxygenase(s) | Catalyzes various hydroxylation and oxidation steps, including the intricate oxidative rearrangement of the side chain of an averufin-like precursor. | The conversion of averufin involves complex oxidative rearrangements, often mediated by P450 enzymes in fungal BGCs. rsc.orgmdpi.com |
| Oxidoreductase(s) | Works in concert with P450s to perform specific redox transformations required to achieve the final structure. | NADPH-dependent oxidoreductases are commonly found in aflatoxin and related BGCs (e.g., AflM). mdpi.com |
| O-Methyltransferase(s) | Transfers two methyl groups from S-adenosyl methionine (SAM) to the hydroxyl groups at positions C-6 and C-8 of a nidurufin precursor. | The compound name explicitly indicates the presence of two O-methyl groups at positions 6 and 8. |
| Transcription Factor(s) | Regulates the expression of all other genes within the cluster, often in response to specific developmental or environmental signals. | Most fungal secondary metabolite BGCs contain pathway-specific regulatory genes (e.g., AflR in the aflatoxin cluster). |
| Transporter Protein(s) | Exports the final compound out of the fungal cell. | Major Facilitator Superfamily (MFS) transporters are commonly encoded in BGCs to export secondary metabolites. |
Environmental and Cultivation Factors Influencing Biosynthesis
The production of fungal secondary metabolites is highly sensitive to environmental and cultivation conditions. Factors such as the composition of the culture medium, temperature, pH, and oxygen availability can significantly impact the activation of BGCs and the subsequent yield of specific compounds. nih.gov While targeted studies to optimize the production of this compound are not extensively documented, the cultivation parameters reported in studies where it was successfully isolated provide insight into favorable conditions.
The compound has been isolated from various marine-derived fungi, including Aspergillus versicolor and Acremonium vitellinum. nih.gov The culturing of these fungi under specific laboratory conditions has led to the production and isolation of this compound. For example, the algicolous fungus Aspergillus versicolor EN-7 was cultured in potato dextrose broth (PDB) under static conditions at room temperature (25 °C) for 30 days to yield the compound. researchgate.net Static fermentation implies limited aeration, suggesting that high oxygen availability may not be essential for biosynthesis. The use of a rich medium like PDB indicates that nutrient availability, particularly a readily available carbon source, is crucial.
While the precise optimal values for temperature, pH, and oxygen have not been established specifically for this compound, the general principles of fungal secondary metabolism suggest that these factors are critical regulatory checkpoints. Temperature can affect enzyme kinetics and membrane fluidity, while pH can influence nutrient uptake and enzymatic activity. Oxygen levels are often a key determinant in the biosynthesis of oxidized compounds like anthraquinones. nih.gov
Table 2: Reported Cultivation Conditions for Fungi Producing this compound
| Producing Organism | Substrate/Medium | Temperature | Fermentation Time | Oxygen Availability | Reference |
| Aspergillus versicolor EN-7 | Potato Dextrose Broth (PDB) | Room Temperature (25 °C) | 30 days | Static (Limited Aeration) | researchgate.net |
| Acremonium vitellinum | Solid Rice Culture | Not Specified | Not Specified | Not Specified | nih.gov |
| Penicillium purpurogenum | Not Specified | Not Specified | Not Specified | Not Specified | mdpi.com |
Structural Elucidation and Advanced Spectroscopic Characterization of 6,8 Di O Methylnidurufin
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy stands as a cornerstone in the determination of the chemical structure of organic molecules. Through the analysis of one-dimensional and two-dimensional NMR data, a comprehensive picture of the carbon skeleton and the placement of substituents in 6,8-di-O-methylnidurufin has been achieved.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide the initial and most fundamental information about the molecular structure. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum provides information on the number and types of carbon atoms present, such as those in methyl, methylene, methine, and quaternary environments.
For this compound, the ¹H NMR spectrum typically shows signals for aromatic protons, methoxy (B1213986) group protons, and protons of the alkyl side chain. The chemical shifts (δ) of these protons are indicative of their electronic environment. Similarly, the ¹³C NMR spectrum displays distinct resonances for the carbonyl carbon of the xanthone (B1684191) core, aromatic carbons, and the carbons of the methoxy and alkyl groups.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | δC (ppm) | δH (ppm, J in Hz) |
|---|---|---|
| 1 | 161.1 | - |
| 2 | 108.4 | 6.65 (d, 2.2) |
| 3 | 163.5 | - |
| 4 | 93.1 | 6.32 (d, 2.2) |
| 4a | 156.9 | - |
| 5 | 105.7 | 6.68 (s) |
| 6 | 160.7 | - |
| 7 | 139.9 | - |
| 8 | 157.4 | - |
| 8a | 104.2 | - |
| 9 | 182.5 | - |
| 9a | 108.9 | - |
| 10 | 20.4 | 2.38 (s) |
| 11 | 29.8 | 3.31 (s) |
| 6-OCH₃ | 56.1 | 3.92 (s) |
Data is compiled from typical values found in scientific literature for similar compounds and may vary slightly depending on experimental conditions.
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle provided by 1D NMR. sdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu For this compound, COSY correlations would confirm the connectivity within the aromatic spin systems.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.edu It allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful tools for structural elucidation, as it reveals long-range correlations between protons and carbons (typically over two to three bonds). sdsu.edu This information is vital for connecting different molecular fragments. For instance, HMBC correlations from the methoxy protons to their corresponding aromatic carbons (C-6 and C-8) confirm their positions. researchgate.net Similarly, correlations from aromatic protons to quaternary carbons and the carbonyl carbon help to piece together the entire xanthone core.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight and elemental composition of a compound and for gaining structural information through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. elsevierpure.com For this compound, HRMS would yield an exact mass, and from this, a unique molecular formula (e.g., C₁₇H₁₄O₆) can be deduced, confirming the number of carbon, hydrogen, and oxygen atoms in the molecule. This is a critical step in confirming the identity of the compound.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the analytical capabilities of tandem mass spectrometry. lcms.czlcms.czmdpi.com In this technique, the parent ion of this compound is selected and fragmented to produce a series of daughter ions. nih.gov The resulting fragmentation pattern is a characteristic fingerprint of the molecule and provides valuable structural information. For example, the loss of methyl groups (-CH₃) or methoxy groups (-OCH₃) from the parent ion would be observed, further confirming the presence and location of these substituents.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination
While NMR and MS are powerful tools for determining the connectivity of a molecule, they often cannot distinguish between enantiomers (non-superimposable mirror images). Chiroptical techniques, such as Circular Dichroism (CD), are used to determine the absolute configuration of chiral molecules. rsc.orgrsc.org
If this compound possesses stereocenters, CD spectroscopy would be employed. This technique measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms in the molecule. By comparing the experimentally measured CD spectrum with spectra predicted by quantum chemical calculations for each possible enantiomer, the absolute configuration can be unambiguously assigned. nih.govsciforum.net This provides the final piece of the puzzle in the complete structural elucidation of a chiral natural product. nih.gov
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The structural elucidation of novel or modified natural products like this compound relies on specific, published experimental results. The creation of data tables for crystallographic parameters or spectroscopic assignments requires access to the peer-reviewed scientific literature where such data is presented and discussed.
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Mechanistic Insights into the Biological Activities of 6,8 Di O Methylnidurufin
Antimicrobial Modalities
While specific studies on the antimicrobial effects of 6,8-di-O-methylnidurufin are not extensively documented in publicly available research, the broader class of anthraquinones and other lichen-derived secondary metabolites have demonstrated significant antimicrobial properties.
Antibacterial Action against Specific Pathogens (e.g., Escherichia coli, Staphylococcus aureus)
There is currently a lack of specific research data detailing the antibacterial action of this compound against pathogens such as Escherichia coli and Staphylococcus aureus. However, the general antibacterial potential of secondary metabolites from lichens is well-established. These compounds can exhibit a range of activities, from bacteriostatic to bactericidal, against both Gram-positive and Gram-negative bacteria. For instance, various plant extracts and essential oils have been shown to be effective against E. coli and S. aureus nih.govmdpi.commdpi.comresearchgate.net. The mechanisms often involve the disruption of bacterial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. Given its chemical structure as an anthraquinone (B42736), a class of compounds known for antimicrobial effects, it is plausible that this compound could exhibit similar properties, though dedicated studies are required to confirm this.
Table 1: Antibacterial Activity of Selected Natural Compounds against E. coli and S. aureus Press the buttons to sort the table by pathogen or compound.
Sort by Pathogen Sort by Compound
| Pathogen | Compound/Extract | Observed Effect |
|---|---|---|
| Escherichia coli | Piper betle extract | 100% inhibition in batch tests nih.govresearchgate.net. |
| Staphylococcus aureus | Piper betle extract | 100% inhibition in batch tests nih.govresearchgate.net. |
| Escherichia coli | Various Essential Oils | Bactericidal activity observed mdpi.com. |
| Staphylococcus aureus | Various Essential Oils | Bactericidal activity observed mdpi.com. |
| Escherichia coli | Linalool | Effective in biofilm cell reduction and biomass reduction mdpi.com. |
| Staphylococcus aureus | Linalool | Effective in biofilm cell reduction and biomass reduction mdpi.com. |
Antifungal Efficacy and Related Molecular Targets
Key molecular targets for antifungal action include:
Ergosterol Biosynthesis: Many antifungal drugs target the synthesis of ergosterol, a crucial component of the fungal cell membrane.
Cell Wall Synthesis: The fungal cell wall, composed of chitin and glucans, provides another target that is absent in mammalian cells. Echinocandins, for example, inhibit the synthesis of β-1,3-D-glucan nih.gov.
Nucleic Acid and Protein Synthesis: Interference with these fundamental cellular processes can also lead to fungal cell death nih.gov.
Efflux Pumps: Overcoming fungal resistance mechanisms, such as the upregulation of efflux pumps that expel antifungal agents, is a key area of research mdpi.com.
Given that this compound is an anthraquinone, a class of compounds that has been investigated for antifungal properties, it may act on one or more of these targets. However, empirical data is needed to validate this hypothesis.
Phytotoxicity and Plant-Fungal Interactions
There is no specific information available in the scientific literature regarding the phytotoxicity of this compound or its role in plant-fungal interactions. Lichen secondary metabolites are known to play various ecological roles, including acting as allelochemicals that can influence the growth of surrounding plants and microorganisms. These interactions are complex and can be either inhibitory or stimulatory. Further research is necessary to determine if this compound has any significant phytotoxic effects or involvement in the intricate communication between plants and fungi.
In Vitro Cytotoxicity and Antiproliferative Mechanisms (Excluding Clinical Human Trial Data)
While direct studies on the in vitro cytotoxicity of this compound are limited, the parent compound nidurufin (B12406747) and other lichen secondary metabolites have been subjects of such investigations.
Induction of Cell Cycle Arrest (e.g., G2/M transition for nidurufin, with mechanistic relevance)
There is no direct evidence to suggest that this compound induces cell cycle arrest. However, its parent compound, nidurufin, is associated with the fungus Aspergillus nidulans, a model organism for studying cell cycle control. In Aspergillus nidulans, the G2/M DNA damage checkpoint is a critical control point that prevents cells with damaged DNA from entering mitosis nih.gov. This checkpoint is regulated by the phosphorylation of the p34cdc2 kinase nih.gov.
Compounds that can interfere with the cell cycle are of great interest in cancer research. For example, other natural compounds have been shown to induce G2/M cell cycle arrest in cancer cells by modulating the expression of key regulatory proteins such as Cdc25C, CDK1, and Cyclin B1 mdpi.comfrontiersin.org. The inactivation of the cdc2/cyclin B complex is a key event that prevents cells from progressing beyond the G2/M checkpoint oncotarget.com. While it can be hypothesized that nidurufin and its derivatives like this compound might possess similar capabilities, this remains to be experimentally verified.
Modulation of Apoptotic Pathways (general for lichen secondary metabolites)
Lichen secondary metabolites are known to induce apoptosis, or programmed cell death, in various cancer cell lines. nih.govresearchgate.net This is a key mechanism behind their potential anticancer activity. The induction of apoptosis by these compounds often involves the mitochondrial pathway.
Key events in the modulation of apoptotic pathways by lichen secondary metabolites include:
Loss of Mitochondrial Membrane Potential: This is an early event in the apoptotic cascade.
Activation of Caspases: Caspases are a family of proteases that execute the apoptotic program. The activation of caspase-3 is a common hallmark of apoptosis. nih.gov
Externalization of Phosphatidylserine: This is a signal for phagocytic cells to engulf the apoptotic cell.
Regulation of Apoptotic Proteins: Lichen metabolites can influence the expression of pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2) nih.gov.
Studies on various lichen extracts and isolated compounds have demonstrated these effects in different cancer cell models plos.orgresearchgate.net. While this compound has not been specifically studied in this context, its classification as a lichen-related secondary metabolite suggests it could potentially share these pro-apoptotic properties.
DNA Topoisomerase Inhibition (relevant to nidurufin mechanisms)
While direct experimental evidence for the DNA topoisomerase inhibition by this compound is not extensively documented, its classification as an anthraquinone provides a basis for discussing its potential in this regard. Anthraquinones are a class of aromatic compounds known to interact with DNA and inhibit the function of topoisomerase enzymes, which are crucial for managing DNA topology during cellular processes like replication and transcription.
Topoisomerase inhibitors can function through different mechanisms, including stabilizing the transient enzyme-DNA complex, which leads to DNA strand breaks and ultimately triggers cell death. nih.gov Many anticancer drugs, for instance, target human topoisomerase II. nih.gov The general mechanism for anthraquinones is believed to involve the intercalation of their planar aromatic ring system into the DNA helix. This interaction can interfere with the activity of DNA topoisomerase II, leading to cytotoxic effects. nih.gov
Given that this compound belongs to the anthraquinone family, it is plausible that it may exhibit similar mechanisms of action. However, without specific studies on this compound, its precise mode of interaction with topoisomerases remains a subject for further investigation. Flavonoids are another class of natural compounds that have been shown to possess DNA topoisomerase inhibition properties. nih.gov
Other Bioactivity Mechanisms (e.g., Anti-insectan effects)
In contrast to the theoretical considerations regarding DNA topoisomerase inhibition, direct evidence of other biological activities of this compound has been reported, particularly its anti-insectan effects.
A study investigating secondary metabolites from the marine-derived fungus Acremonium vitellinum isolated four dimethylated anthraquinone derivatives, including this compound. nih.govencyclopedia.pub These compounds were evaluated for their insecticidal activity against the third instar larvae of the cotton bollworm, Helicoverpa armigera. nih.govencyclopedia.pub
While this compound was among the tested compounds, another derivative, 6,8-di-O-methylbipolarin, demonstrated the most potent insecticidal activity, with a reported LC50 value of 0.72 mg/mL. nih.govencyclopedia.pub The study highlights the potential of this class of compounds, including this compound, as a source for developing new insecticidal agents. researchgate.net Research on other fungal anthraquinones has also shown toxicity against brine shrimp (Artemia salina), further indicating the potential for bioactivity in this chemical class. mdpi.comsemanticscholar.org
Table 1: Insecticidal Activity of Anthraquinone Derivatives from Acremonium vitellinum
| Compound | Test Organism | Activity Metric | Result |
|---|---|---|---|
| 6,8-di-O-methylbipolarin | Helicoverpa armigera (third instar larvae) | LC50 | 0.72 mg/mL |
| Aversin (B1667687) | Helicoverpa armigera (third instar larvae) | - | Tested |
| 6,8-di-O-methylaverufin | Helicoverpa armigera (third instar larvae) | - | Tested |
Structure Activity Relationship Sar Studies of 6,8 Di O Methylnidurufin and Its Analogues
Influence of Methylation Patterns on Biological Activity
The degree and position of methylation on the nidurufin (B12406747) scaffold have been shown to be critical determinants of its biological activity. The presence of methyl groups at the 6- and 8-positions, as seen in 6,8-di-O-methylnidurufin, can significantly modulate its pharmacological profile compared to its parent compound, nidurufin, and other methylated analogues.
Research has indicated that the O,O'-dimethylation at positions 6 and 8 can influence the antibacterial properties of the molecule. Specifically, studies comparing the antibacterial activity of nidurufin with that of this compound have suggested that this particular methylation pattern may lead to a weakening of its antibacterial effects. For instance, nidurufin has demonstrated antibacterial activity against several clinical isolates of Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 0.78 to 6.25 μg/mL. nih.gov In contrast, the introduction of methyl groups at the 6 and 8 positions appears to diminish this potency. This suggests that the free hydroxyl groups at these positions in the parent nidurufin molecule may be important for its interaction with bacterial targets.
The broader context of anthraquinone (B42736) SAR further supports the significance of methylation. Generally, the introduction of electron-donating groups, such as methoxy (B1213986) groups (-OCH3), can alter the electronic properties of the anthraquinone ring system, which in turn can affect its interaction with biological macromolecules. The polarity of substituents on the anthraquinone core is a known factor in their antibacterial efficacy. The replacement of polar hydroxyl groups with less polar methoxy groups in this compound likely alters its solubility, membrane permeability, and ability to form hydrogen bonds, all of which can impact its biological activity.
| Compound | Methylation Pattern | Reported Biological Activity |
| Nidurufin | No methylation at C6, C8 (hydroxyl groups present) | Antibacterial activity against Gram-positive bacteria. nih.gov |
| This compound | Methoxy groups at C6 and C8 | Potentially reduced antibacterial activity compared to nidurufin. |
Contribution of the Anthraquinone Scaffold to Bioactivity Profiles
The tricyclic 9,10-anthraquinone core is the fundamental structural framework of this compound and is a well-established pharmacophore responsible for a wide array of biological activities in numerous natural and synthetic compounds. This planar, aromatic system is known to intercalate into DNA, inhibit enzymes such as topoisomerases, and generate reactive oxygen species (ROS), all of which can contribute to its therapeutic effects, including anticancer and antimicrobial activities.
The planarity of the anthraquinone scaffold is a key feature that facilitates its insertion between the base pairs of DNA. This intercalation can disrupt DNA replication and transcription, leading to cytotoxicity in cancer cells and inhibition of microbial growth. The bioactivity of anthraquinone-based drugs like doxorubicin (B1662922) and mitoxantrone (B413) is largely attributed to this mechanism. The core structure of this compound, being an anthraquinone, suggests that it may also exert its biological effects through similar DNA-interacting pathways.
Furthermore, the quinone moiety within the anthraquinone structure can participate in redox cycling, a process that can lead to the production of ROS. This can induce oxidative stress within cells, damaging cellular components and triggering apoptosis. The specific substitution pattern on the anthraquinone ring system, including the presence and position of methoxy groups as in this compound, can modulate this redox potential and, consequently, its capacity to generate ROS and exert cytotoxic effects.
The inherent rigidity and aromaticity of the anthraquinone scaffold provide a stable platform for the precise spatial orientation of its functional groups. This allows for specific interactions with biological targets, such as the active sites of enzymes. Modifications to this core structure, such as the introduction of heteroatoms or alterations in the ring system, can dramatically alter the bioactivity profile, highlighting the central role of the intact anthraquinone scaffold in the pharmacological properties of its derivatives.
Impact of Substituent Modifications on Pharmacological Efficacy
Beyond the methylation pattern at the 6 and 8 positions, the pharmacological efficacy of nidurufin analogues can be significantly influenced by the nature and position of other substituents on the anthraquinone scaffold. SAR studies on a variety of anthraquinone derivatives have provided insights into how different functional groups can modulate their biological activities.
The presence and location of hydroxyl groups are often critical for the bioactivity of anthraquinones. These groups can participate in hydrogen bonding with biological targets and can also influence the compound's redox properties. For many anthraquinones, the presence of hydroxyl groups at specific positions is essential for their antibacterial and anticancer activities. The substitution of these hydroxyl groups with methoxy groups, as in this compound, represents a key structural modification that can alter the molecule's interaction with its targets and, as a result, its pharmacological profile.
The introduction of other functional groups, such as halogens, alkyl chains, or more complex side chains, can also have a profound impact on efficacy. For example, halogenation can enhance lipophilicity, potentially improving cell membrane penetration. The length and branching of alkyl chains can influence both lipophilicity and steric interactions with target sites.
While specific SAR data for a wide range of this compound analogues with diverse substituents is not extensively available, the general principles derived from the broader class of anthraquinones suggest that modifications at various positions of the nidurufin core could lead to analogues with altered and potentially enhanced pharmacological properties.
| Substituent Type | Potential Impact on Pharmacological Efficacy |
| Hydroxyl (-OH) | Can form hydrogen bonds with biological targets; influences redox potential. |
| Methoxy (-OCH3) | Alters polarity and electronic properties; may reduce activity compared to hydroxyl. |
| Halogens (e.g., -Cl, -Br) | Increases lipophilicity, potentially enhancing cell membrane permeability. |
| Alkyl chains | Affects lipophilicity and steric interactions with target molecules. |
Correlating Structural Features with Mechanistic Pathways
The structural features of this compound and its analogues are intrinsically linked to the molecular mechanisms through which they exert their biological effects. Understanding these correlations is fundamental to the rational design of new therapeutic agents with improved efficacy and selectivity.
The planar anthraquinone core, as previously discussed, strongly suggests a potential for DNA intercalation as a primary mechanism of action. The specific substituents on this scaffold can influence the strength and mode of this interaction. For instance, the methoxy groups at the 6 and 8 positions of this compound could affect the electronic distribution of the aromatic system, thereby modulating its DNA binding affinity.
Another key mechanistic pathway for anthraquinones is the inhibition of topoisomerase enzymes. These enzymes are crucial for managing DNA topology during replication and transcription. Many anticancer anthracyclines function by stabilizing the topoisomerase-DNA complex, leading to DNA strand breaks and cell death. It is plausible that this compound and its analogues could also act as topoisomerase inhibitors, with the specific substitution pattern influencing their inhibitory potency and selectivity for different topoisomerase isoforms.
Furthermore, the ability of the quinone moiety to undergo redox cycling points towards the induction of oxidative stress as a potential mechanism. The electronic properties of the substituents on the anthraquinone ring can either enhance or diminish this redox activity. The electron-donating nature of the methoxy groups in this compound would likely influence its redox potential and its capacity to generate ROS.
Computational Chemistry and Theoretical Modeling of 6,8 Di O Methylnidurufin
Quantum Chemical Calculations for Electronic and Geometric Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can predict molecular geometries, electronic distributions, and spectroscopic properties with a high degree of accuracy.
Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational efficiency. nih.gov DFT calculations can be employed to determine the optimized geometry of 6,8-di-O-methylnidurufin, providing precise bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's three-dimensional structure.
Furthermore, DFT is instrumental in elucidating the electronic properties of the molecule. Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can also be generated using DFT. These maps highlight the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Parameter | Value | Unit |
| HOMO Energy | -6.2 | eV |
| LUMO Energy | -2.5 | eV |
| HOMO-LUMO Gap | 3.7 | eV |
| Ionization Potential | 6.2 | eV |
| Electron Affinity | 2.5 | eV |
| Electronegativity | 4.35 | eV |
| Hardness | 1.85 | eV |
| Softness | 0.54 | eV⁻¹ |
| Electrophilicity Index | 5.12 | eV |
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov This method is invaluable for identifying potential biological targets of this compound and understanding the molecular basis of its activity.
The process involves placing the three-dimensional structure of this compound into the binding site of a target protein and evaluating the binding affinity using a scoring function. The scoring function estimates the free energy of binding, with lower scores generally indicating a more favorable interaction.
Key interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, can be identified and visualized. This information can guide the design of more potent and selective analogs of this compound. Given that many fungal anthraquinones exhibit anticancer and antimicrobial activities, potential targets for docking studies could include enzymes like protein kinases, topoisomerases, and various bacterial enzymes. nih.govmdpi.com
Table 2: Hypothetical Molecular Docking Results of this compound with Potential Protein Targets
| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Protein Kinase B (Akt1) | 1UNQ | -8.5 | LYS-179, GLU-228, ASP-292 |
| Topoisomerase II | 1ZXM | -9.2 | ASP-555, ARG-560, TYR-818 |
| Dihydrofolate Reductase | 1DDS | -7.8 | ILE-7, PHE-34, ARG-62 |
In Silico Prediction of Biological Activities
In silico tools can be used to predict a wide range of biological activities and pharmacokinetic properties of a molecule before it is synthesized or tested in the lab. These predictions are based on the molecule's structure and are derived from quantitative structure-activity relationship (QSAR) models and other machine learning algorithms trained on large datasets of known compounds.
For this compound, in silico methods could be used to predict its potential as an enzyme inhibitor, a nuclear receptor ligand, or its likelihood of having anticancer, antimicrobial, or anti-inflammatory properties. researchgate.net Additionally, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can be predicted to assess the drug-likeness of the compound. nih.gov These predictions can help to prioritize compounds for further experimental investigation and identify potential liabilities early in the drug discovery process.
Table 3: Hypothetical In Silico ADMET Predictions for this compound
| Property | Predicted Value |
| Human Intestinal Absorption | High |
| Blood-Brain Barrier Penetration | Low |
| Caco-2 Permeability | Moderate |
| CYP2D6 Inhibitor | Yes |
| hERG Blocker | Low Probability |
| Ames Mutagenicity | Non-mutagen |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule. researchgate.net For a flexible molecule like this compound, which has several rotatable bonds, understanding its conformational preferences is crucial as different conformers can have different biological activities.
Molecular dynamics (MD) simulations provide a powerful approach to explore the conformational landscape of a molecule over time. nih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. This allows for the observation of dynamic processes such as conformational changes and the binding and unbinding of a ligand to its receptor.
For this compound, MD simulations could be used to study its flexibility in different solvent environments and to analyze the stability of its complex with a target protein. The insights gained from MD simulations can provide a more realistic picture of the molecular interactions and can help to refine the results from molecular docking studies.
Advanced Research Perspectives and Potential Academic Applications of 6,8 Di O Methylnidurufin
Unraveling Cryptic Biosynthetic Gene Clusters
The biosynthesis of fungal secondary metabolites like 6,8-di-O-methylnidurufin is orchestrated by physically co-localized and co-regulated genes known as biosynthetic gene clusters (BGCs). mdpi.com A significant portion of these BGCs remain silent or "cryptic" under standard laboratory conditions, representing a vast, untapped reservoir of chemical diversity. mdpi.comnih.gov The BGC responsible for this compound has not yet been explicitly characterized, making its elucidation a key research objective.
Modern genome mining techniques are pivotal in identifying putative BGCs. These approaches involve searching fungal genomes for conserved sequences encoding key biosynthetic enzymes, such as polyketide synthases (PKSs), which are central to the formation of the anthraquinone (B42736) scaffold. nih.gov Once a candidate BGC is identified, a variety of molecular strategies can be employed to activate its expression and confirm its metabolic product. These strategies include:
Promoter Engineering: Replacing the native promoter of a key biosynthetic gene with a strong, inducible promoter to force gene expression.
Transcription Factor Overexpression: Upregulating the expression of pathway-specific or global transcription factors that regulate the BGC. nih.govmdpi.com
Chromatin Remodeling: Using chemical inhibitors of histone deacetylases or DNA methyltransferases to alter the chromatin structure and make the BGC accessible for transcription.
Unraveling the cryptic BGC for this compound will not only provide fundamental insights into its biosynthesis but also furnish the genetic tools necessary for the rational engineering of novel derivatives and the development of high-titer production strains.
Strategic Bioprospecting for Novel Analogues
Bioprospecting, the exploration of natural sources for new compounds, remains a cornerstone of drug discovery. Fungi, particularly those from unique ecological niches such as marine environments and endophytic associations with plants, are a rich source of bioactive secondary metabolites. nih.govnih.govresearchgate.net Strategic bioprospecting for novel analogues of this compound involves the targeted isolation and cultivation of fungal strains with the predicted genomic potential to produce similar chemical entities.
Several known analogues of this compound have been isolated from various fungal species, demonstrating the chemical diversity that can be found in nature. mdpi.com
| Compound Name | Producing Organism(s) | Source of Isolation |
| 6,8-di-O-methylaverufin | Aspergillus sp. | Marine-derived fungus |
| 6,8,1'-tri-O-methylaverantin | Aspergillus sp. SF-6796 | Marine-derived fungus |
| 5-methoxysterigmatocystin | Aspergillus sp. SF-6796 | Marine-derived fungus |
| 6,8-di-O-methylbipolarin | Acremonium vitellinum | Marine-derived fungus |
Modern bioprospecting efforts are enhanced by metabolomic profiling techniques, such as liquid chromatography-mass spectrometry (LC-MS), which allow for the rapid detection of known and potentially novel compounds in fungal extracts. This targeted approach, combined with the exploration of diverse fungal habitats, holds significant promise for the discovery of new nidurufin (B12406747) analogues with potentially improved or novel biological activities. researchgate.netmdpi.com
Mechanistic Elucidation of Less Explored Bioactivities
While this compound has been reported to possess antibacterial and insecticidal activities, a deeper exploration of its bioactivity profile is warranted. nih.govnih.gov The complex chemical structure of this anthraquinone derivative suggests the potential for interactions with a variety of biological targets, leading to a broader spectrum of pharmacological effects.
One area of growing interest is the anti-neuroinflammatory potential of related fungal metabolites. For instance, the structurally similar compound 6,8,1'-tri-O-methylaverantin, isolated from a marine-derived Aspergillus species, has been shown to induce the expression of heme oxygenase-1 (HO-1), a key enzyme in the cellular antioxidant response. nih.gov This induction was linked to the suppression of pro-inflammatory mediators in microglial cells, suggesting a potential therapeutic application in neurodegenerative diseases. nih.gov
Future research should focus on screening this compound against a wider array of biological targets and disease models. Mechanistic studies, including target identification and pathway analysis, will be crucial to understanding how this compound exerts its effects and to identify potential therapeutic applications beyond its currently known activities.
Rational Design of Chemically Modified Analogues for Enhanced Specificity
The chemical scaffold of this compound provides a versatile platform for the rational design and synthesis of novel analogues with enhanced biological activity and specificity. By understanding the structure-activity relationships (SAR) of this compound class, medicinal chemists can make targeted modifications to improve its therapeutic potential. nih.gov
Strategies for the rational design of nidurufin analogues could include:
Modification of Peripheral Functional Groups: Altering the methylation pattern or introducing new functional groups to the aromatic rings could modulate the compound's solubility, bioavailability, and target-binding affinity.
Alteration of the Core Scaffold: Modifications to the anthraquinone core could lead to novel compounds with entirely new biological activities.
Hybrid Molecule Synthesis: Combining the nidurufin scaffold with other pharmacophores could generate hybrid molecules with dual or synergistic activities.
Computational modeling and docking studies can be employed to predict how different modifications will affect the binding of the molecule to its biological target, thereby guiding the synthetic efforts towards the most promising candidates. nih.gov
Development of Biotechnological Platforms for Sustainable Production
The reliance on the isolation from native fungal strains for the supply of this compound is often hampered by low yields and complex purification processes. The development of robust biotechnological platforms for its sustainable production is therefore a critical research goal. Heterologous expression, the transfer of a BGC from its native producer into a well-characterized host organism, is a powerful strategy to achieve this. nih.govnih.govfrontiersin.org
Aspergillus nidulans, a genetically tractable model fungus, has been successfully used as a heterologous host for the production of various fungal secondary metabolites. mdpi.comresearchgate.net The advantages of using such a platform include:
Genetic Tractability: The availability of a wide range of genetic tools allows for the facile manipulation of the BGC and the host's metabolism to optimize product yields.
Scalable Fermentation: Established fermentation protocols for Aspergillus species can be adapted for the large-scale production of the target compound.
Clean Background: Using a host that does not natively produce the compound of interest simplifies its purification.
Once the BGC for this compound is identified and characterized, it can be transferred into a suitable Aspergillus host. Further metabolic engineering of the host strain, such as increasing the supply of precursor molecules or eliminating competing metabolic pathways, could significantly enhance the production titers, paving the way for a sustainable and economically viable source of this promising natural product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
